Tafenoquine-d3 succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

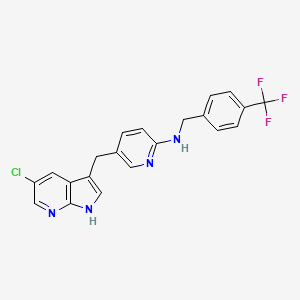

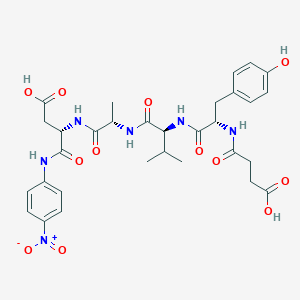

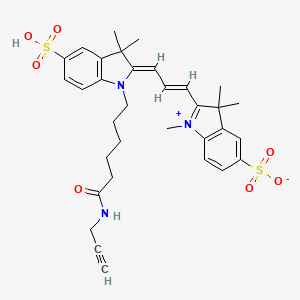

Tafenoquine-d3 is a trideuerium-labeled Tafenoquine derivative. Tafenoquine, also known as WR-238605, is an oral active antimalaria drug that is being investigated as a potential treatment for malaria, as well as for malaria prevention. Tafenoquine Shows Activity against Trypanosoma brucei. Tafenoquine targets leishmania respiratory complex III and induces apoptosis. Tafenoquine has a long half-life of approximately 14 days and is generally safe and well tolerated, Malaria remains an important cause of global morbidity and mortality. As antimalarial drug resistance escalates, new safe and effective medications are necessary to prevent and treat malarial infection.

Applications De Recherche Scientifique

Pharmacokinetics and Antimalarial Applications

Tafenoquine, an 8-aminoquinoline antimalarial drug, has been studied for its pharmacokinetic properties and applications in treating malaria. Thakkar et al. (2018) conducted a population pharmacokinetic analysis of tafenoquine, finding that its systemic pharmacokinetics can be described using a two-compartment model. This research supports its use in treating acute Plasmodium vivax malaria, a significant breakthrough as the first new treatment in almost 60 years (Thakkar et al., 2018).

Malaria Relapse Prevention

In a study by Llanos-Cuentas et al. (2019), tafenoquine was compared with primaquine for safety and efficacy in preventing relapse of Plasmodium vivax malaria. The research involved a phase 3 trial and demonstrated tafenoquine's effectiveness for the radical cure of P. vivax malaria (Llanos-Cuentas et al., 2019).

Mechanism of Action Against Leishmania Parasites

Carvalho et al. (2010) explored the mechanism of action of tafenoquine against Leishmania parasites. They found that tafenoquine impairs the bioenergetic metabolism of Leishmania promastigotes, causing mitochondrial dysfunction and leading to an apoptosis-like death process in the parasites (Carvalho et al., 2010).

Synthesis and Sustainable Production

Kavthe et al. (2022) developed an efficient and sustainable synthesis process for tafenoquine succinate, highlighting its potential for wider availability as an important antimalarial drug. Their method is a significant improvement over previous manufacturing processes, featuring environmentally friendlier approaches (Kavthe et al., 2022).

General Antimalarial Agent Review

Crockett and Kain (2007) provided an overview of tafenoquine as a promising new antimalarial agent. They highlighted its long half-life and general safety and tolerability, noting its effectiveness in the radical cure of relapsing malaria and causal prophylaxis of P. vivax and P. falciparum infections (Crockett & Kain, 2007).

Propriétés

Numéro CAS |

1133378-83-2 |

|---|---|

Nom du produit |

Tafenoquine-d3 succinate |

Formule moléculaire |

C28H31D3F3N3O7 |

Poids moléculaire |

584.61 |

Nom IUPAC |

N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid |

InChI |

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3; |

Clé InChI |

CQBKFGJRAOXYIP-NXIGQQGZSA-N |

SMILES |

CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O |

Apparence |

Light yellow solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

WR-238605, WR 238605, WR238605, Tafenoquine; trideuerium-labeled Tafenoquine derivative; Tafenoquine-d3 succinate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

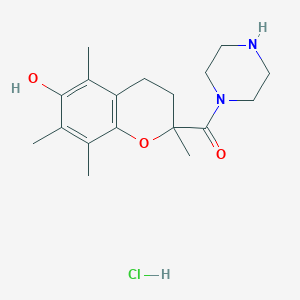

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)